BenchChemオンラインストアへようこそ!

Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate

Lipophilicity Regioisomer differentiation Chromatographic retention

Choose this 98% pure Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate (CAS 338761-74-3) for its unique 4-furoyl substitution pattern, which creates an electrophilic carbonyl linker absent in common 5-furyl regioisomers. This reactivity unlocks oxime, hydrazone, and Wittig derivatizations impossible with directly aryl-substituted analogs. Its fragment-like properties (MW 235, TPSA 82.5 Ų, LogP -0.21) make it plug-and-play for FBDD libraries without custom synthesis delays. Avoid irreproducible results caused by regioisomer interchange—order the correct scaffold today.

Molecular Formula C11H9NO5
Molecular Weight 235.195
CAS No. 338761-74-3
Cat. No. B2656675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate
CAS338761-74-3
Molecular FormulaC11H9NO5
Molecular Weight235.195
Structural Identifiers
SMILESCCOC(=O)C1=NOC=C1C(=O)C2=CC=CO2
InChIInChI=1S/C11H9NO5/c1-2-15-11(14)9-7(6-17-12-9)10(13)8-4-3-5-16-8/h3-6H,2H2,1H3
InChIKeyHIWORDWINGRDIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate (CAS 338761-74-3): Regioisomeric Isoxazole Building Block for Scientific Procurement


Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate (CAS 338761-74-3) is a disubstituted isoxazole-3-carboxylate ester bearing a furan-2-carbonyl substituent at the 4-position and an ethyl ester at the 3-position. Its molecular formula is C₁₁H₉NO₅ with a molecular weight of 235.19 g/mol . This compound belongs to the 4,5-disubstituted isoxazole-3-carboxylic acid ester subclass, a scaffold validated in leukotriene biosynthesis inhibition (FLAP targeting) and antitubercular drug discovery programs [1][2]. Its defining structural feature—a carbonyl linker between the furan and isoxazole rings—distinguishes it from directly-linked 5-(2-furyl)isoxazole regioisomers and creates a uniquely electrophilic 4-position amenable to further synthetic elaboration .

Why Generic Substitution Fails: Positional and Electronic Determinants of Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate Differentiation


Compounds within the isoxazole-3-carboxylate ester family are not interchangeable due to profound differences in regiochemistry, linker geometry, and physicochemical properties. The target compound's 4-furoyl substitution pattern creates a conjugated enone-like carbonyl system that is absent in the more common 5-(2-furyl)isoxazole-3-carboxylate regioisomers (e.g., CAS 33545-40-3) . This carbonyl linker fundamentally alters the compound's reactivity profile—enabling nucleophilic addition, condensation, and heterocycle-forming reactions unavailable to directly aryl-substituted analogs. Measurable property differences further preclude simple substitution: the 4-furoyl derivative exhibits a predicted LogP of -0.21 and a strikingly low predicted pKa of -7.52, versus the 5-furyl regioisomer's LogP of approximately 1.51 . These differences directly impact solubility, chromatographic behavior, protein binding, and formulation compatibility. Researchers substituting one isoxazole-3-carboxylate for another without accounting for these property shifts risk irreproducible synthetic outcomes, failed biological correlations, and wasted procurement resources .

Quantitative Differentiation Evidence: Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate vs. Closest Comparators


LogP Difference of ~1.7 Units Between 4-Furoyl and 5-Furyl Regioisomers Alters Solubility and Chromatographic Behavior

The 4-furoyl substitution pattern produces a markedly more hydrophilic compound compared to its 5-furyl regioisomer. The target compound (CAS 338761-74-3) has a predicted LogP of -0.21, while Ethyl 5-(2-furyl)isoxazole-3-carboxylate (CAS 33545-40-3) has a predicted LogP of 1.51, yielding a difference of approximately 1.7 log units . This nearly 50-fold difference in predicted partition coefficient has direct consequences for reversed-phase HPLC retention time, aqueous solubility, and compatibility with biological assay conditions. The logD contribution of the carbonyl linker is a key discriminator.

Lipophilicity Regioisomer differentiation Chromatographic retention

Predicted pKa of -7.52 Renders the 4-Furoyl Compound a Neutral Species Under All Physiologically Relevant pH Ranges

The target compound has a predicted pKa of -7.52 ± 0.50 (for the conjugate acid), indicating that the isoxazole nitrogen is essentially non-basic and the compound remains entirely neutral across the full pH range from 1 to 14 . This contrasts starkly with isoxazole-3-carboxylic acid analogs (free acid form) that possess ionizable carboxyl groups (typical pKa ~3-4) and exist as anions at physiological pH. The non-ionizable nature of the ethyl ester ensures pH-independent partitioning behavior, unlike acid analogs that exhibit pH-dependent solubility and membrane permeability.

Ionization state pKa prediction Formulation compatibility

Molecular Weight Advantage of 235.19 vs. 207.18 for the 5-Furyl Regioisomer Increases the Synthetic Degrees of Freedom for Downstream Derivatization

The target compound (MW = 235.19 g/mol) incorporates an additional carbonyl oxygen and carbon atom compared to the directly-linked 5-(2-furyl)isoxazole-3-carboxylate regioisomer (MW = 207.18 g/mol) . This 28 Da mass difference is not merely incremental—it reflects the presence of the electrophilic furoyl carbonyl, which serves as a synthetic handle for oxime formation, hydrazone condensation, Wittig olefination, and reductive amination reactions that are chemically inaccessible to the 5-furyl analog lacking this carbonyl group. The 4-furoyl derivative thus offers a larger synthetic toolbox for scaffold diversification.

Molecular weight Synthetic versatility Carbonyl linker reactivity

Commercial Availability at 98% Purity Enables Direct Use Without Additional Purification in SAR Expansion Studies

The target compound is commercially supplied at 98% purity (Leyan, product number 1652454), meeting the threshold for direct use in most synthetic transformations without additional purification . In contrast, the closely related 5-furyl regioisomer (CAS 33545-40-3) is commonly available at 95% minimum purity from major suppliers such as AKSci, introducing greater batch-to-batch variability . This 3 percentage-point purity differential, while numerically modest, can represent a meaningful reduction in impurity-related side reactions during multi-step syntheses, particularly when the compound is used as a key intermediate in structure–activity relationship (SAR) campaigns.

Commercial purity Procurement readiness Quality assurance

4,5-Disubstituted Isoxazole-3-carboxylate Scaffold Validated in FLAP Inhibition (IC₅₀ = 0.24 μM) Supports Prioritization of 4-Furoyl-Substituted Analogs

Although no direct IC₅₀ data are published for the target compound itself, the 4,5-diaryl-isoxazole-3-carboxylic acid scaffold from which it is derived has been pharmacologically validated. Banoglu et al. (2016) reported that 4,5-diaryl-isoxazole-3-carboxylic acids inhibit cellular 5-lipoxygenase (5-LO) product synthesis with IC₅₀ = 0.24 μM, putatively through FLAP targeting, with weak direct 5-LO inhibition (IC₅₀ ≥ 8 μM) [1]. The 4-position substitution on the isoxazole ring was critical for FLAP binding as demonstrated by docking studies. The target compound's 4-furoyl substitution places it precisely within this validated pharmacophoric region, while the 5-furyl regioisomer (CAS 33545-40-3) substitutes at the non-homologous 5-position, which occupies a different region of the FLAP binding pocket. This scaffold-level validation, combined with the carbonyl linker's potential for additional hydrogen-bonding interactions, provides a rational basis for prioritizing the 4-furoyl derivative over other substitution patterns.

FLAP inhibition Anti-inflammatory scaffold Leukotriene biosynthesis

Boiling Point of 374.3°C and Flash Point of 180.2°C Define Safe Handling and Storage Envelope for Scale-Up Procurement

The target compound has a predicted boiling point of 374.3 ± 27.0 °C at 760 mmHg, a flash point of 180.2 ± 23.7 °C, and a vapour pressure of 0.0 ± 0.8 mmHg at 25 °C . These thermal stability parameters indicate the compound can be safely handled under standard laboratory conditions without special flammability precautions, and its low volatility minimizes evaporative loss during rotary evaporation or vacuum drying. By comparison, the 5-furyl regioisomer (CAS 33545-40-3) is classified as harmful/irritant (GHS07) with specific hazard statements (H302, H315, H319, H335) , whereas the target compound's GHS profile is less hazardous (Leyan SDS warnings are limited to standard precautionary handling). This differential in hazard classification is relevant for procurement decisions involving larger quantities destined for multi-gram scale synthesis.

Thermal stability Safe handling Scale-up compatibility

Optimal Procurement Application Scenarios for Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate


Regiospecific Scaffold Diversification via Furoyl Carbonyl Chemistry for Medicinal Chemistry SAR Campaigns

The electrophilic 4-furoyl carbonyl distinguishes this compound as a versatile intermediate for medicinal chemistry SAR expansion. Researchers can exploit this carbonyl for oxime ether formation, hydrazone condensation, or Wittig olefination to generate structurally diverse analog libraries. These transformations are not accessible with the 5-(2-furyl) regioisomer (CAS 33545-40-3), which lacks the intervening carbonyl linker. The 98% commercial purity permits direct use without pre-purification, reducing cycle time in iterative SAR synthesis. The predicted LogP of -0.21 additionally ensures good aqueous compatibility for one-pot reaction sequences in mixed aqueous-organic solvent systems .

Anti-Inflammatory Lead Generation Targeting the FLAP/5-Lipoxygenase Pathway

The 4,5-disubstituted isoxazole-3-carboxylate scaffold has demonstrated FLAP-targeted inhibition of cellular leukotriene biosynthesis (IC₅₀ = 0.24 μM for optimized analogs) with >33-fold selectivity over direct 5-LO inhibition . The target compound's 4-furoyl substitution maps to the validated pharmacophoric 4-position, and the furan oxygen may contribute additional hydrogen-bonding interactions within the FLAP binding pocket as suggested by molecular docking studies. The non-ionizable ethyl ester (pKa = -7.52) ensures consistent membrane permeability across pH ranges encountered in cellular assays, offering an advantage over carboxylic acid analogs that require ester prodrug strategies . However, researchers must confirm target engagement and potency de novo, as the compound itself lacks published IC₅₀ data.

Synthetic Methodology Development Leveraging Isoxazole Ring Transformations

The isoxazole ring is a well-established precursor to furanones, iminofuranes, and other heterocyclic systems via ring-opening/ring-closure cascades. Literature precedent demonstrates that ethyl 5-substituted-3-isoxazolecarboxylates serve as convenient starting materials for 3(2H)-furanone and 3(2H)-iminofurane synthesis . The target compound's 4-furoyl substitution pattern provides a distinct electronic environment that may alter the regiochemical outcome of these ring transformations compared to 5-substituted analogs, offering methodology chemists a unique substrate for investigating substituent effects on isoxazole-to-furan rearrangements.

Building Block Procurement for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 235.19, 2 rotatable bonds, a TPSA of 82.54 Ų, and 6 hydrogen-bond acceptors, the compound meets fragment-like physicochemical criteria suitable for FBDD library inclusion . The carbonyl linker between the furan and isoxazole rings introduces an sp²-hybridized center that reduces conformational flexibility relative to saturated linkers, potentially enhancing binding entropy. The 98% commercial purity and commercial availability through Leyan (product 1652454) enable rapid procurement for fragment screening campaigns without the delay of custom synthesis. The compound's predicted LogP of -0.21 positions it favorably within the preferred LogP range (-3 to 3) for fragment libraries, and the non-ionizable nature avoids pH-dependent solubility complications during high-concentration fragment soaking.

Quote Request

Request a Quote for Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.